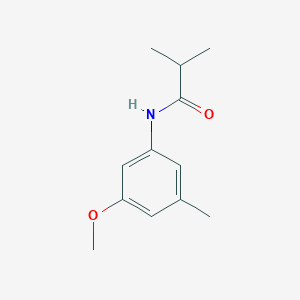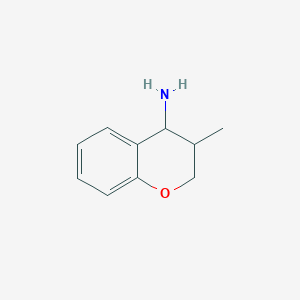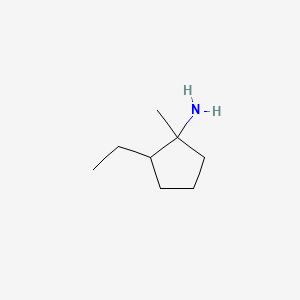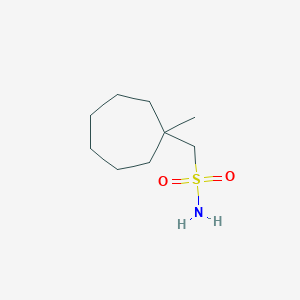
N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide: is an organic compound with a complex structure that includes a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide typically involves the reaction of 3-methoxy-5-methylphenylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides can be used in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of 3-hydroxy-5-methylphenyl-2-methylpropanamide.
Reduction: Formation of N-(3-Methoxy-5-methylphenyl)-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to investigate biological pathways.
Medicine: this compound has potential applications in medicinal chemistry. It may be explored for its pharmacological properties and its ability to interact with specific molecular targets in the body.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its unique chemical properties make it suitable for various applications in manufacturing and material science.
Mécanisme D'action
The mechanism of action of N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets in the body. The methoxy and methyl groups on the phenyl ring may play a role in its binding affinity to certain receptors or enzymes. The amide group can form hydrogen bonds with target molecules, influencing the compound’s biological activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Methoxy-5-methylphenol: A related compound with similar structural features but lacking the propanamide moiety.
N-(3-Methoxyphenyl)-2-methylpropanamide: A similar compound with a methoxy group on the phenyl ring but without the methyl group at the 5-position.
N-(3-Methylphenyl)-2-methylpropanamide: A compound with a methyl group on the phenyl ring but lacking the methoxy group.
Uniqueness: N-(3-Methoxy-5-methylphenyl)-2-methylpropanamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the propanamide moiety provides a distinct set of properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-(3-methoxy-5-methylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C12H17NO2/c1-8(2)12(14)13-10-5-9(3)6-11(7-10)15-4/h5-8H,1-4H3,(H,13,14) |
Clé InChI |
BNEXTUTZBCBSKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13189844.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13189849.png)
![tert-Butyl 4-[6-fluoro-5-(fluorosulfonyl)pyridin-2-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13189851.png)

![[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13189877.png)
![Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189880.png)



![N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13189892.png)
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)
